molecular formula C13H15N3OS2 B2354508 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 478067-62-8

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine

Cat. No.: B2354508
CAS No.: 478067-62-8
M. Wt: 293.4
InChI Key: GEYFJQUBUIGTTM-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. Numerous methods for the synthesis of pyrimidines are described . For example, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives have been explored in various studies. For instance, the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere has been reported .

Scientific Research Applications

Antitumor and Anticancer Activities

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine derivatives have been extensively studied for their antitumor and anticancer properties. A significant finding is their effectiveness against various cancer cell lines. For instance, some derivatives displayed potent antitumor activities against large cell lung cancer (H460), colon cancer (HT-29), and adenocarcinomic lung cancer (A549) cell lines, with specific compounds showing notably high potency (Song et al., 2014)(Song et al., 2014). Another study reported that certain 2,6-disubstituted derivatives were more active than GDC-0941 against various cancer cell lines, including H460, HT-29, MDA-MB-231, U87MG, and H1975 (Zhu et al., 2012)(Zhu et al., 2012). Moreover, compounds with the 4-morpholino group at the C-4 position of the thieno[3,2-d]pyrimidine moiety exhibited superior antitumor activities, as indicated by a study on derivatives possessing diaryl semicarbazone scaffolds (Liu et al., 2014)(Liu et al., 2014).

Inhibition of mTOR and PI3 Kinase

Another significant application of these compounds is in inhibiting mTOR and PI3 kinase. A study identified that 2-aryl-4-morpholinothieno[3,2-d]pyrimidines are potent inhibitors of mTOR, with selectivity over PI3K (Verheijen et al., 2010)(Verheijen et al., 2010). Additionally, 4-morpholino-2-phenylquinazolines and related derivatives, which include thieno[3,2-d]pyrimidine, demonstrated strong inhibitory activity against PI3 kinase p110alpha, indicating their potential in targeted cancer therapies (Hayakawa et al., 2006)(Hayakawa et al., 2006).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

4-(2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-2-8-19-13-14-10-3-9-18-11(10)12(15-13)16-4-6-17-7-5-16/h2-3,9H,1,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYFJQUBUIGTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=N1)N3CCOCC3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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